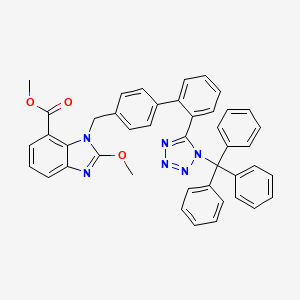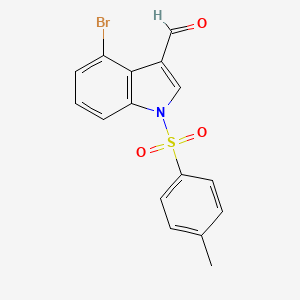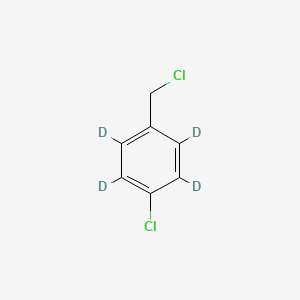![molecular formula C12H22O2Si B1148818 (5-BICYCLO[2.2.1]HEPT-2-ENYL)METHYLDIETHOXYSILANE CAS No. 113276-73-6](/img/new.no-structure.jpg)
(5-BICYCLO[2.2.1]HEPT-2-ENYL)METHYLDIETHOXYSILANE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (5-BICYCLO[2.2.1]HEPT-2-ENYL)METHYLDIETHOXYSILANE involves the reaction of norbornene with methyldiethoxysilane under specific conditions . The reaction is typically carried out in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
(5-BICYCLO[2.2.1]HEPT-2-ENYL)METHYLDIETHOXYSILANE undergoes various chemical reactions, including hydrolysis, oxidation, and substitution . Common reagents used in these reactions include water, oxygen, and various halogens . The hydrolysis of this compound results in the formation of ethanol, which can further undergo oxidation to form acetaldehyde and acetic acid . Substitution reactions may involve the replacement of the ethoxy groups with other functional groups, leading to the formation of different organosilicon compounds .
Scientific Research Applications
(5-BICYCLO[2.2.1]HEPT-2-ENYL)METHYLDIETHOXYSILANE has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various organosilicon compounds . In biology, it is used in the modification of biomolecules to enhance their stability and functionality . In medicine, it is explored for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules . In industry, it is used as a coupling agent to improve the adhesion between organic and inorganic materials .
Mechanism of Action
The mechanism of action of (5-BICYCLO[2.2.1]HEPT-2-ENYL)METHYLDIETHOXYSILANE involves its ability to form stable bonds with various substrates . The hydrolyzable ethoxy groups react with siliceous surfaces and other oxides, forming stable condensation products . This reaction alters the wetting or adhesion characteristics of the substrate, making it useful in various applications . The compound’s ability to modify the interfacial region and significantly affect the covalent bond between organic and inorganic materials is a key aspect of its mechanism of action .
Comparison with Similar Compounds
Similar compounds to (5-BICYCLO[2.2.1]HEPT-2-ENYL)METHYLDIETHOXYSILANE include (5-BICYCLO[2.2.1]HEPT-2-ENYL)TRIETHOXYSILANE and [(5-BICYCLO[2.2.1]HEPT-2-ENYL)ETHYL]TRIMETHOXYSILANE . These compounds share similar structural features but differ in the number and type of ethoxy groups attached to the silicon atom . The unique aspect of this compound is its specific combination of a norbornene ring with methyldiethoxysilane, which imparts distinct chemical properties and reactivity .
Properties
CAS No. |
113276-73-6 |
|---|---|
Molecular Formula |
C12H22O2Si |
Molecular Weight |
226.38738 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl (1R*,2R*,4S*,5S*)-4-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1148735.png)


![1-Naphthalen-1-yloxy-3-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethylamino]propan-2-ol;hydrochloride](/img/structure/B1148753.png)

